molecular formula C23H27N3O4S B11384993 N-cyclohexyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

N-cyclohexyl-4-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide

Cat. No.: B11384993
M. Wt: 441.5 g/mol
InChI Key: SBAYTOFLYYSGFK-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a cyclohexyl group, a methoxy group, and an oxadiazole ring

Preparation Methods

The synthesis of N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the sulfonamide group. The synthetic route typically starts with the preparation of the oxadiazole intermediate, followed by the introduction of the sulfonamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, including its role as an antimicrobial agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The oxadiazole ring may also play a role in binding to specific sites on proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:

The uniqueness of N-CYCLOHEXYL-4-METHOXY-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H27N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-cyclohexyl-4-methoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C23H27N3O4S/c1-17-8-10-18(11-9-17)23-24-22(30-25-23)16-26(19-6-4-3-5-7-19)31(27,28)21-14-12-20(29-2)13-15-21/h8-15,19H,3-7,16H2,1-2H3

InChI Key

SBAYTOFLYYSGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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